molecular formula C11H22BrN3 B12510230 1-Azido-11-bromo-undecane

1-Azido-11-bromo-undecane

Cat. No.: B12510230
M. Wt: 276.22 g/mol
InChI Key: XAQYNGVKGFWDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Azido-11-bromo-undecane involves multiple steps of organic reactions. One common method includes the reaction of a bromoalkane with triphenylphosphine and sodium azide . The process typically involves:

Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring the compound’s purity and yield through optimized reaction conditions .

Chemical Reactions Analysis

1-Azido-11-bromo-undecane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include triphenylphosphine, sodium azide, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Azido-11-bromo-undecane involves its reactivity due to the presence of both azido and bromo functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings, while the bromo group can undergo substitution reactions . These properties make it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

1-azido-11-bromoundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrN3/c12-10-8-6-4-2-1-3-5-7-9-11-14-15-13/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQYNGVKGFWDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.